
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide” is a chemical compound with the CAS Number: 13511-89-2 . It has a molecular weight of 182.25 and its IUPAC name is S-(3-pyridinyl) dimethylthiocarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Biological Effects and Toxicology
The biological effects and toxicology of formamide and its derivatives, including N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have been extensively studied. These studies aim to understand the consequences of exposure to these chemicals in humans, touching upon their commercial importance and the biological responses they may elicit. The research has significantly contributed to our knowledge about the safety and environmental impact of these substances, highlighting the importance of continued investigation into their effects (Kennedy, 2001).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, related to the chemical structure of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have shown significant potential in organic synthesis, catalysis, and drug development. These molecules serve as versatile intermediates with applications in metal complexes formation, asymmetric synthesis, and the production of compounds with anticancer, antibacterial, and anti-inflammatory properties. Their diverse functionalities underscore the importance of heterocyclic N-oxides in advancing the fields of chemistry and pharmacology (Li et al., 2019).
Environmental and Chemical Reactions
Studies on the kinetics and mechanisms of formation and destruction of various organic compounds, including those related to N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, in water have been reviewed. These studies are crucial for understanding the environmental behavior of such compounds, their persistence, and the potential risks they pose to water quality. Research into the reactions of these compounds with disinfectants and their subsequent environmental toxicology provides valuable insights into mitigating their impact (Sharma, 2012).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, which can be related to the research and applications of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, is of significant interest in medicinal chemistry. Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methods for pyrazole derivatives is a key area of research, offering potential for the discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
S-pyridin-3-yl N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUACVJOFBXXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305711 |
Source


|
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide | |
CAS RN |
13511-89-2 |
Source


|
| Record name | NSC171502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


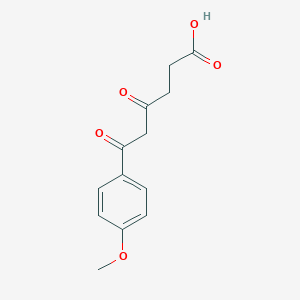
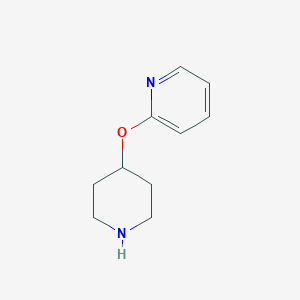
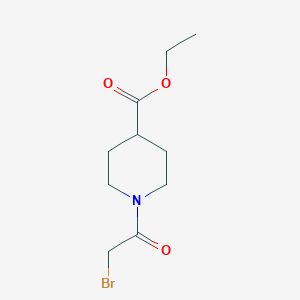
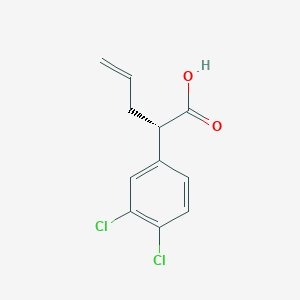
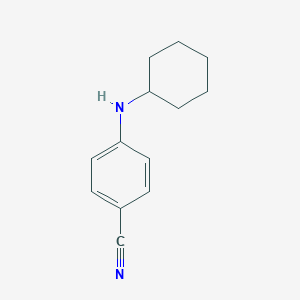
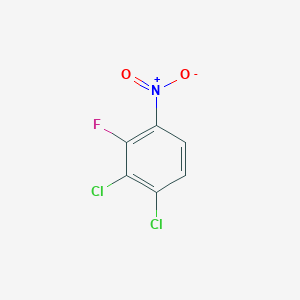

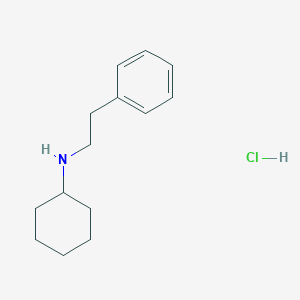


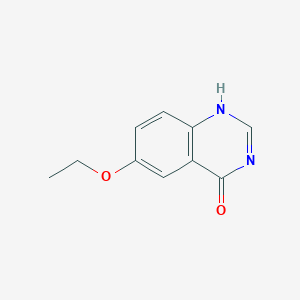

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)